molecular formula C8H13N3O B1386389 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine CAS No. 1157012-67-3

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Número de catálogo: B1386389
Número CAS: 1157012-67-3
Peso molecular: 167.21 g/mol
Clave InChI: IUFRCHDUNSOXBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS: 1157012-67-3) is a high-purity chemical building block of significant interest in pharmaceutical research and drug discovery. This compound, with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, is characterized by its pyrazole core substituted with a tetrahydro-2H-pyran group, making it a versatile scaffold for the synthesis of more complex molecules . This aminopyrazole derivative serves as a critical precursor in medicinal chemistry, particularly in the development of protease inhibitors. Recent scientific studies highlight its application as a key intermediate for creating a series of potent, covalent thrombin inhibitors with a serine-trapping mechanism of action . In this context, the 1H-pyrazol-5-amine structure is functionalized to produce inhibitors that form a covalent bond with the catalytic serine residue (Ser195) of thrombin, a major target in antithrombotic therapy. Such inhibitors have demonstrated potent activity in the low nanomolar range (e.g., IC50 = 16 nM) and show promising selectivity against other serine proteases, indicating potential for a safer anticoagulant profile with reduced bleeding risks . Researchers value this compound for developing novel therapeutic agents aimed at treating dangerous thrombotic pathologies, such as myocardial infarction and ischemic stroke. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Propiedades

IUPAC Name

2-(oxan-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRCHDUNSOXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Tetrahydropyran Moiety: A Cornerstone of Modern Drug Design and Its Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of medicinal chemistry, certain molecular motifs consistently reappear, demonstrating a remarkable capacity to interact favorably with biological systems. The tetrahydropyran (THP) ring is a paramount example of such a "privileged scaffold."[1] Far from being a mere passive linker, the THP moiety is an active contributor to a molecule's pharmacological profile, influencing everything from target affinity and selectivity to its pharmacokinetic properties. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of the THP ring's role in biological activity. We will dissect its structural nuances, explore its bioisosteric applications, and provide actionable insights into its strategic deployment in drug design, supported by field-proven experimental protocols and illustrative case studies.

The Tetrahydropyran Scaffold: Structural and Physicochemical Underpinnings of a Privileged Fragment

The tetrahydropyran ring is a six-membered saturated heterocycle containing one oxygen atom. Its deceptively simple structure belies a complex interplay of conformational and electronic features that are key to its biological utility.

Conformational Pre-organization and Reduced Entropic Penalty

Unlike flexible acyclic ethers, the THP ring exists in a limited number of low-energy chair and boat conformations. This conformational restraint is a critical asset in drug design. By pre-organizing appended pharmacophoric groups in a defined three-dimensional space, the THP scaffold reduces the entropic penalty that must be paid upon binding to a rigid biological target.[1] This thermodynamic advantage often translates into a significant increase in binding affinity and potency.

The chair conformation is generally the most stable, and substituents can occupy either axial or equatorial positions. The precise stereochemical placement of these substituents is a powerful tool for optimizing interactions within a protein binding pocket.

thp_conformation cluster_chair Chair Conformation (Lower Energy) cluster_boat Boat Conformation (Higher Energy) axial Axial Substituent equatorial Equatorial Substituent thp_chair thp_boat bace1_inhibition cluster_lead Early Peptidic Inhibitor cluster_optimized Optimized THP-Containing Inhibitor High_Potency High Potency Poor_PK Poor Pharmacokinetics (Low Stability, Low Permeability) THP_Scaffold Tetrahydropyran Scaffold Improved_Potency Maintained/Improved Potency THP_Scaffold->Improved_Potency Optimal Pharmacophore Orientation Improved_PK Improved Pharmacokinetics (High Stability, Good Permeability) THP_Scaffold->Improved_PK Favorable Physicochemical Properties Selectivity High Selectivity THP_Scaffold->Selectivity Defined Stereochemistry prins_cyclization_workflow Start Homoallylic Alcohol + Carbonyl Compound in DCM Cool Cool to -78 °C Start->Cool Catalyst Add Lewis Acid Catalyst Cool->Catalyst React Stir and Monitor by TLC Catalyst->React Quench Quench with NaHCO3 (aq) React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product 4-Hydroxytetrahydropyran Purify->Product

Sources

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazol-5-amine Scaffold in Medicinal Chemistry

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine moiety is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure, featuring a hydrogen bond donor and acceptor-rich pyrazole core coupled with a solubilizing tetrahydropyran (THP) group, makes it an attractive building block for synthesizing targeted therapeutics.[1] Pyrazole derivatives have a rich history in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The primary amino group at the 5-position of the pyrazole ring serves as a crucial handle for introducing diversity through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. We will delve into the rationale behind selecting appropriate coupling reagents and reaction conditions, offer detailed, field-proven protocols, and provide troubleshooting guidance to navigate potential challenges.

Understanding the Reactivity of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

The nucleophilicity of the 5-amino group on the pyrazole ring is influenced by the electronic nature of the heterocyclic core. While generally reactive, it can be considered a somewhat electron-deficient amine due to the electron-withdrawing character of the pyrazole ring. This characteristic necessitates the careful selection of activating agents for the carboxylic acid coupling partner to ensure efficient amide bond formation. Standard peptide coupling reagents are often effective, but optimization may be required, particularly when dealing with sterically hindered carboxylic acids or sensitive functional groups.

Experimental Protocols: A Guide to Amide Bond Formation

The following protocols outline two robust methods for the acylation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, employing common and reliable coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an active ester with the carboxylic acid, minimizing side reactions and racemization.[4][5] It is particularly effective for coupling with less nucleophilic amines and sterically demanding substrates. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction.[4]

Workflow for HATU-Mediated Coupling:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) and Carboxylic Acid (1.1 eq) in DMF add_reagents Add HATU/DIPEA solution to Amine/Acid mixture at 0 °C prep_amine->add_reagents Combine prep_reagents Dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in DMF prep_reagents->add_reagents react Stir at room temperature for 2-16 hours (Monitor by LC-MS) add_reagents->react quench Quench with water react->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

  • Reagent Addition: In a separate vial, dissolve HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Reaction Initiation: Cool the flask containing the amine and carboxylic acid to 0 °C in an ice bath. To this solution, add the HATU/DIPEA solution dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine to form the desired amide, with the urea byproduct being water-soluble, facilitating purification. The addition of HOBt is known to suppress racemization and improve reaction efficiency.

Workflow for EDC/HOBt-Mediated Coupling:

EDC_HOBt_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Amine (1.0 eq), Carboxylic Acid (1.1 eq), and HOBt (1.2 eq) in DCM/DMF add_edc Add EDC (1.2 eq) portion-wise at 0 °C prep_reactants->add_edc Combine react Stir at room temperature for 4-24 hours (Monitor by LC-MS) add_edc->react quench Quench with saturated NaHCO₃ react->quench Upon completion extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a solution of the carboxylic acid (1.1 equivalents), 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (1.0 equivalent), and HOBt (1.2 equivalents) in dichloromethane (DCM) or DMF (approximately 0.2 M), add a tertiary amine base such as triethylamine (TEA) or DIPEA (1.5 equivalents).

  • Reaction Initiation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview of Coupling Methods

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison based on literature precedents for similar heterocyclic amines.

Coupling ReagentBaseSolventTypical TemperatureTypical TimeTypical Yield RangeKey Advantages
HATU DIPEADMF0 °C to RT2-16 h75-95%High efficiency, low racemization, good for hindered substrates.
EDC/HOBt DIPEA/TEADCM/DMF0 °C to RT4-24 h60-85%Cost-effective, water-soluble byproduct.
SOCl₂ PyridineTolueneReflux1-4 h50-80%Forms acyl chloride in situ, good for unreactive acids.

Note: Yields are representative and can vary depending on the specific substrates and reaction scale.

Troubleshooting Common Issues in Amide Bond Formation

IssuePotential CauseSuggested Solution
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Increase the equivalents of the coupling reagent and base.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature and/or time.
Presence of Unreacted Starting Material - Insufficient reaction time.- Stoichiometry imbalance.- Extend the reaction time and continue monitoring.- Re-evaluate the stoichiometry of the reagents.
Formation of Side Products - Racemization (for chiral acids).- Formation of N-acylurea (with carbodiimides).- Guanidinylation of the amine (with some uronium-based reagents).- Use HOBt or HOAt as an additive to suppress racemization.- Add HOBt when using EDC to minimize N-acylurea formation.- Avoid a large excess of uronium-based coupling reagents.
Difficult Purification - Water-insoluble urea byproducts (e.g., from DCC).- Contamination with excess coupling reagents or base.- Use EDC to form a water-soluble urea byproduct.- Perform an aqueous work-up to remove water-soluble impurities.

Conclusion

The successful formation of amide bonds with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a critical step in the synthesis of novel drug candidates. By understanding the reactivity of this valuable building block and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of amide derivatives for biological evaluation. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in these essential synthetic transformations.

References

  • MySkinRecipes. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • Google Patents. CN107614496B - Method for preparing aminotetrahydropyran compound.
  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • National Institutes of Health. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

  • RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry - ePrints Soton. [Link]

  • ResearchGate. Microwave-assisted synthesis of tetrazolyl pyrazole amides. [Link]

  • Google Patents. WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides.
  • YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

  • Google APIs. WO 2020/039025 A1. [Link]

  • Google Patents. US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof.
  • Google APIs. ( 12 ) United States Patent. [Link]

Sources

analytical methods for characterizing 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a pivotal heterocyclic amine, frequently utilized as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of selective kinase inhibitors for oncology.[1] The structural integrity, identity, and purity of this building block are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, and their precise characterization is a non-negotiable aspect of drug discovery and development.[2][3][4][5]

This document provides a comprehensive guide detailing a suite of orthogonal analytical methods for the definitive characterization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating analytical workflow. We will delve into the causality behind the selection of specific techniques and parameters, providing researchers, quality control analysts, and drug development professionals with the expertise to confirm the molecule's identity, structure, and purity with a high degree of confidence.

Compound Profile

A foundational step in any analytical endeavor is to consolidate the known physicochemical properties of the target analyte.

PropertyValueSource
Chemical Name 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine[6]
Synonyms 1-(oxan-4-yl)-1H-pyrazol-5-amine[6]
CAS Number 1157012-67-3[1]
Molecular Formula C₈H₁₃N₃O[1][6]
Molecular Weight 167.21 g/mol [1][6]
Physical Form Solid[6]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each subsequent test builds upon the confidence established by the previous one.

G cluster_0 Primary Structure & Identity cluster_1 Purity & Composition MS Mass Spectrometry (Confirms Mass) NMR NMR Spectroscopy (Confirms Connectivity) MS->NMR FTIR FTIR Spectroscopy (Confirms Functional Groups) NMR->FTIR HPLC HPLC (Assesses Purity) FTIR->HPLC EA Elemental Analysis (Confirms Composition) HPLC->EA Conclusion Structurally Confirmed & Pure Compound EA->Conclusion Synthesis Synthesized Compound Synthesis->MS

Caption: Logical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the atomic connectivity within the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Rationale
  • ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, defining the proton framework of the pyran and pyrazole rings.

  • ¹³C NMR provides a count of the unique carbon atoms, confirming the carbon skeleton.

  • Solvent Choice: The selection of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for this molecule due to its ability to dissolve polar compounds and, crucially, to slow down the exchange of the amine (-NH₂) protons, often allowing for their observation. Using anhydrous solvents is imperative, as residual water can lead to the exchange and disappearance of labile N-H proton signals.[7]

  • Potential Challenge - Tautomerism: Pyrazole rings can exhibit annular tautomerism. While the N1-substitution in this molecule should prevent this, it is a key consideration for related structures. If unexpected signal averaging is observed, low-temperature NMR can be employed to slow the exchange and resolve the signals of individual tautomers.[7]

Predicted NMR Spectral Data

The following table provides predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These values are derived from foundational NMR principles and data from structurally similar compounds.[8][9]

Assignment¹H NMR (Predicted δ, Multiplicity, Integration)¹³C NMR (Predicted δ)
Pyrazole-H3 ~7.3 - 7.5 (d, 1H)~138 - 140
Pyrazole-H4 ~5.6 - 5.8 (d, 1H)~95 - 98
Pyrazole-C5-NH₂ ~5.0 - 5.5 (br s, 2H)~150 - 153
Pyran-H4' (CH-N) ~4.2 - 4.5 (tt, 1H)~55 - 58
Pyran-H2'/H6' (CH₂O) ~3.8 - 4.0 (m, 2H) & ~3.3 - 3.5 (m, 2H)~66 - 68
Pyran-H3'/H5' (CH₂) ~1.8 - 2.1 (m, 2H) & ~1.6 - 1.8 (m, 2H)~30 - 33
Detailed Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous DMSO-d₆.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup:

    • Record spectra on a spectrometer with a field strength of at least 400 MHz.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight Verification

MS is a rapid and highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, thereby confirming the molecular weight.

Expertise & Rationale
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar nature and the presence of a basic amine group make it readily amenable to protonation, forming a stable [M+H]⁺ ion in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula, adding another layer of confidence to the identification.[8]

Detailed Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Set the instrument to positive ion detection mode.

  • Acquisition Parameters (Typical):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 6-10 L/min

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, the expected protonated molecule [M+H]⁺ will have a monoisotopic m/z of 168.1131 .

    • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry standard for determining the purity of pharmaceutical compounds by separating the main component from any impurities.

Expertise & Rationale
  • Methodology: A Reverse-Phase HPLC (RP-HPLC) method is most appropriate. The non-polar stationary phase (C18) will retain the compound, which is then eluted by a polar mobile phase.[10][11]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is standard. The acid (e.g., trifluoroacetic acid - TFA) is crucial as it protonates the basic amine, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase.[10]

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can scan a range of wavelengths to determine the optimal detection wavelength and check for peak purity. A starting wavelength of 220 nm is a logical choice.

Detailed Protocol: RP-HPLC Purity Method

G cluster_0 HPLC System cluster_1 Gradient Elution System Pump Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in Acetonitrile Autosampler Injection Vol: 5 µL Sample Conc: ~1 mg/mL Column Oven Temp: 25°C Column C18, 4.6x150 mm, 5 µm Detector PDA, 220 nm Gradient Time (min) Flow (mL/min) %B 0 1.0 10 15 1.0 90 20 1.0 90 22 1.0 10 25 1.0 10

Caption: Recommended HPLC method parameters.

  • Mobile Phase Preparation:

    • A: Add 1.0 mL of TFA to 1 L of HPLC-grade water.

    • B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both solutions by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient program as detailed in the diagram above.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. A purity value of >98% is typically required for such intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of the key functional groups present in the molecule, serving as a valuable identity check.

Expertise & Rationale

The infrared spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. For this molecule, we expect to see clear signals for the N-H bonds of the amine, the C-O bond of the ether, and various C-N and C=C bonds within the pyrazole ring.[12]

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000 - 2850C-H StretchAliphatic (Pyran)
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)
~1580C=N StretchPyrazole Ring
~1290C-N StretchPyrazole Ring[13]
1150 - 1050C-O-C Stretch (asymmetric)Ether (Pyran)
Detailed Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Interpretation: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.

Elemental Analysis: Fundamental Compositional Proof

Elemental analysis provides the empirical formula by quantifying the mass percentages of Carbon, Hydrogen, and Nitrogen. This fundamental technique validates the molecular formula derived from MS.

Expertise & Rationale

This is a combustion-based technique where the sample is burned in excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The measured percentages must agree with the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).

Theoretical vs. Experimental Data
ElementTheoretical Percentage (%)Experimental Result (%)
Carbon (C) 57.47(To be determined)
Hydrogen (H) 7.84(To be determined)
Nitrogen (N) 25.13(To be determined)
Protocol Outline
  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogenous compound into a tin capsule.

  • Instrumentation: Analyze the sample using a calibrated CHN analyzer.

  • Analysis: The instrument will perform the combustion and detection automatically.

  • Verification: Compare the experimentally determined percentages for C, H, and N against the theoretical values. The results must fall within the accepted tolerance of ±0.4%.

Conclusion: A Self-Validating System

The definitive characterization of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is achieved not by a single technique, but by the logical and corroborative power of this entire analytical workflow.

  • MS and Elemental Analysis converge to confirm the molecular formula C₈H₁₃N₃O.

  • FTIR confirms the presence of the required amine, ether, and pyrazole functional groups.

  • NMR provides the final, irrefutable proof of the atomic connectivity, confirming the specific isomeric arrangement.

  • HPLC quantifies the purity, ensuring the material is suitable for its intended use in further synthesis.

By following these detailed protocols and understanding the scientific rationale behind them, researchers and analysts can ensure the quality and identity of this critical pharmaceutical intermediate, upholding the rigorous standards of modern drug development.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2022). MDPI. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). ScienceDirect. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC - NIH. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Available at: [Link]

  • 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. MySkinRecipes. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. Available at: [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Available at: [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2022). Taylor & Francis Online. Available at: [Link]

Sources

A Homogeneous Luminescent Assay for High-Throughput Screening of ALK5 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a detailed protocol for a robust, high-throughput in vitro assay to identify and characterize inhibitors of the Activin-like Kinase 5 (ALK5). ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a critical serine/threonine kinase involved in the TGF-β signaling pathway, which is implicated in numerous pathologies including cancer and fibrosis.[1][2] The protocol herein utilizes the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction. This format offers high sensitivity and a broad dynamic range, making it ideal for primary screening, dose-response studies, and mechanism-of-action analysis of novel chemical entities. We will detail the underlying biological pathway, the principles of the assay technology, a step-by-step experimental workflow, and guidelines for data analysis and quality control.

Introduction: The Role of ALK5 in Cellular Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell proliferation, differentiation, apoptosis, and migration.[1][3] Dysregulation of this pathway is a key factor in the progression of various diseases. In many advanced cancers, TGF-β switches from a tumor-suppressing role to a tumor-promoting one, fostering invasion and metastasis.[2][4]

Signaling is initiated when a TGF-β ligand binds to the TGF-β Type II receptor (TGFβRII), a constitutively active kinase.[5] This binding event recruits and forms a heterotetrameric complex with the Type I receptor, ALK5. Within this complex, TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, activating its kinase domain.[5][6] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[2][7] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.[8]

Given its pivotal role as the gatekeeper for TGF-β signal transduction, ALK5 has emerged as a high-value therapeutic target.[9] Inhibiting the kinase activity of ALK5 effectively blocks the downstream signaling cascade, offering a promising strategy for therapeutic intervention.[2] This protocol provides the necessary framework for researchers to identify and validate such inhibitors.

TGF_ALK5_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGFβRII ALK5 ALK5 (TGFβRI) GS Domain TGFbRII->ALK5:f0 SMAD23 SMAD2/3 pSMAD23 pSMAD2/3 ALK5:f1->pSMAD23 Phosphorylation (P) SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex TargetGenes Target Gene Transcription SMAD_Complex->TargetGenes Translocation TGFb TGF-β Ligand TGFb->TGFbRII:f0 Binding Inhibitor ALK5 Inhibitor Inhibitor->ALK5:f1 Blocks ATP Binding Site

Figure 1: The TGF-β/ALK5 signaling pathway. Inhibition of the ALK5 kinase domain is a key strategy to block downstream signaling.

Assay Principle: Measuring Kinase Activity via ADP Production

To quantify the inhibitory potential of test compounds, we must first accurately measure the enzymatic activity of ALK5. The fundamental reaction catalyzed by any kinase is the transfer of the gamma-phosphate from ATP to a substrate. This reaction produces two products: a phosphorylated substrate and ADP.

This protocol employs the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[10] This technology offers superior sensitivity compared to methods that measure ATP depletion, as a significant signal window can be achieved with only a small percentage (<10%) of ATP turnover.[11][12] This makes the assay highly suitable for kinases with low activity and conserves enzyme.

The assay is performed in two steps:

  • Kinase Reaction: Recombinant ALK5 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the test compound or vehicle control. The reaction proceeds, and ALK5 phosphorylates the substrate, producing ADP.

  • ADP Detection:

    • First, an 'ADP-Glo™ Reagent' is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial as high ATP levels would interfere with the subsequent detection step.

    • Second, a 'Kinase Detection Reagent' is added, which contains the enzyme ADP-Glo™ Luciferase. This enzyme converts the ADP generated in the first step back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP.[10]

The luminescence signal, therefore, correlates directly with ALK5 kinase activity. A potent inhibitor will block the kinase reaction, leading to low ADP production and a correspondingly low light signal.

Materials and Reagents

Consistent results depend on high-quality reagents. The following table lists the critical components for this assay.

ReagentRecommended SupplierCatalog NumberPurpose
Recombinant Human TGFβR1 (ALK5)SignalChemT07-11GThe kinase enzyme
TGFβR1 Peptide SubstrateSignalChemT36-58Substrate for phosphorylation
ADP-Glo™ Kinase AssayPromegaV6930ADP detection reagents
ATP, 10 mM SolutionPromegaV9151Co-factor for kinase reaction
Dithiothreitol (DTT)Sigma-AldrichD9779Reducing agent for enzyme stability
Kinase Assay Buffer (5x)BPS Bioscience79334Provides optimal pH and ionic strength
StaurosporineSelleck ChemicalsS1421Positive control (broad-spectrum kinase inhibitor)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Solvent for test compounds
Solid White, Low-Volume 384-well platesCorning3572Assay plate for luminescent readings

Experimental Workflow: A Step-by-Step Guide

The overall process involves initial assay development to determine optimal enzyme and ATP concentrations, followed by inhibitor screening.

ALK5_Assay_Workflow start Start prep Prepare Reagents (Buffers, ATP, Enzyme, Substrate, Compounds) start->prep plate_compounds Plate Test Compounds and Controls (2.5 µL) prep->plate_compounds add_enzyme Add ALK5 Enzyme (2.5 µL) plate_compounds->add_enzyme pre_incubate Pre-incubate (15 min at RT) add_enzyme->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix (5 µL) pre_incubate->initiate_reaction kinase_reaction Incubate Kinase Reaction (45-60 min at 30°C) initiate_reaction->kinase_reaction stop_reaction Stop Reaction Add ADP-Glo™ Reagent (10 µL) kinase_reaction->stop_reaction deplete_atp Incubate to Deplete ATP (40 min at RT) stop_reaction->deplete_atp detect_adp Add Kinase Detection Reagent (20 µL) deplete_atp->detect_adp develop_signal Incubate to Develop Signal (30-60 min at RT) detect_adp->develop_signal read_plate Read Luminescence develop_signal->read_plate end End read_plate->end

Figure 2: High-level workflow for the ALK5 inhibitor screening assay.

Reagent Preparation

Causality: Proper reagent preparation is foundational. Buffers maintain enzyme pH, DTT prevents oxidative damage to the enzyme, and accurate dilutions ensure reproducibility.

  • 1x Kinase Assay Buffer: Prepare fresh by diluting the 5x Kinase Assay Buffer with molecular biology grade water. Add DTT to a final concentration of 1 mM. Keep on ice.

  • ALK5 Working Solution: Thaw the recombinant ALK5 enzyme on ice.[13] Centrifuge briefly to collect the solution. Dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL, determined during assay development) in 1x Kinase Assay Buffer. Keep on ice and use promptly. Note: Avoid repeated freeze-thaw cycles of the enzyme stock.[13]

  • ATP/Substrate Working Solution: Prepare a 2x working solution. For a final assay concentration of 10 µM ATP and 0.2 mg/mL substrate, this solution would contain 20 µM ATP and 0.4 mg/mL TGFβR1 peptide in 1x Kinase Assay Buffer.

  • Test Compound Preparation: Dissolve test compounds and control inhibitors (e.g., Staurosporine) in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Create a serial dilution series in 100% DMSO. For the assay, further dilute these stocks into 1x Kinase Assay Buffer to create a 4x final concentration working solution. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can affect enzyme activity.[1][14] A vehicle control containing the same final DMSO concentration must be included.[14]

Assay Protocol (384-well format)

Self-Validation: Running appropriate controls in parallel is essential to validate the results of each plate.

  • Plate Layout: Designate wells for:

    • "Max Signal" (Vehicle Control): 2.5 µL of 1x Kinase Assay Buffer with DMSO (e.g., 4% DMSO if the final concentration is 1%). This represents 100% enzyme activity.

    • "Min Signal" (Positive Control): 2.5 µL of a high concentration of a known inhibitor (e.g., 10 µM Staurosporine). This represents 0% enzyme activity.

    • "Blank" (No Enzyme): Wells to which 1x Kinase Assay Buffer will be added instead of enzyme. This measures background signal.

    • Test Compounds: 2.5 µL of each diluted test compound.

  • Compound Plating: Add 2.5 µL of the appropriate compound/control solutions to the wells of a solid white 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the ALK5 working solution to all wells except the "Blank" wells. To the "Blank" wells, add 2.5 µL of 1x Kinase Assay Buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiate Kinase Reaction: Add 5 µL of the 2x ATP/Substrate working solution to all wells. This brings the total reaction volume to 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently, cover, and incubate for 45-60 minutes at 30°C.[10] The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10]

  • Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).

ComponentVolumePurpose
Compound/Control (4x)2.5 µLInhibition testing
ALK5 Enzyme (4x)2.5 µLCatalyzes the reaction
ATP/Substrate Mix (2x)5.0 µLInitiates the reaction
Total Kinase Reaction 10 µL
ADP-Glo™ Reagent10 µLStops reaction, depletes ATP
Kinase Detection Reagent20 µLConverts ADP to light signal
Final Detection Volume 40 µL
Table 1: Summary of reagent volumes for the 384-well assay protocol.

Data Analysis and Quality Control

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal of the "Blank" wells from all other wells.[10]

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Quality Control

Trustworthiness: The Z'-factor is a statistical measure of assay quality. A robust assay will consistently yield a Z'-factor > 0.5.

The Z'-factor is calculated using the "Max Signal" (n=16-24) and "Min Signal" (n=16-24) controls:

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|

Where:

  • SD_Max and SD_Min are the standard deviations of the max and min signals.

  • Avg_Max and Avg_Min are the average values of the max and min signals.

An assay with a Z' ≥ 0.5 is considered excellent and suitable for high-throughput screening.

Conclusion

This application note provides a comprehensive and validated protocol for measuring the inhibitory activity of compounds against ALK5 kinase. By leveraging the sensitive and robust ADP-Glo™ luminescent platform, this assay enables efficient screening and characterization of potential therapeutic agents targeting the TGF-β pathway. Adherence to the outlined steps for reagent preparation, experimental execution, and quality control will ensure the generation of reliable and reproducible data critical for advancing drug discovery programs.

References

  • SignalChem (2023). TGFβR1 (ALK5), Active. Product Data Sheet. [Link]

  • BPS Bioscience (2023). TGFßR1 (ALK5) Kinase Assay Kit. Product Data Sheet. [Link]

  • BPS Bioscience (2023). TGFßR1 (ALK5) Kinase Assay Kit Protocol. [Link]

  • Abclonal (2023). Recombinant Human TGFR-1/ALK-5 Protein. [Link]

  • Origene (2023). TGFBR1 (NM_004612) Human Recombinant Protein. [Link]

  • Reaction Biology (2026). ALK5/TGFBR1 Kinase Assay Service. [Link]

  • Patsnap Synapse (2024). What are ALK5 inhibitors and how do they work?. [Link]

  • Zheng, W. et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. [Link]

  • Oh, S. P. et al. (2000). ALK5- and TGFBR2-independent role of ALK1 in the pathogenesis of hereditary hemorrhagic telangiectasia type 2. PNAS. [Link]

  • Shapiro, A. B. (2022). Response to: Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications. [Link]

  • Ling, L. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology. [Link]

  • Derynck, R. & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology. [Link]

  • Callahan, J. F. et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. [Link]

  • ResearchGate (2023). HTRF ® Kinase Assay Protocol. [Link]

  • D'Arcy, M. et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences. [Link]

  • Loinard, C. et al. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight. [Link]

  • Lange, M. et al. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry. [Link]

  • Peng, X. et al. (2006). Effect of DMSO concentration. ResearchGate. [Link]

  • Inman, G. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Design. [Link]

  • Cisbio Bioassays (2015). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Berger, B. T. et al. (2019). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. Cell Chemical Biology. [Link]

  • Kpesse, A. et al. (2020). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences. [Link]

  • BellBrook Labs (2023). The significance of ATP concentration in cell-free and cell-based assays. [Link]

  • BMG Labtech (2022). LanthaScreen Technology on microplate readers. [Link]

  • Liu, X. et al. (2018). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. International Journal of Molecular Medicine. [Link]

  • Willmott, N. (2005). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Worcester Polytechnic Institute. [Link]

  • CUSABIO (2023). TGF-beta signaling pathway. [Link]

  • BMG Labtech (2023). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

Sources

Application Note: A Scalable and Robust Process for the Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, scalable, and efficient process for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, a pivotal intermediate in the development of advanced pharmaceutical agents, particularly kinase inhibitors for oncology.[1] The described methodology transitions from theoretical chemical principles to a practical, large-scale protocol, emphasizing safety, process control, and high-purity output. The synthesis is built upon the robust and well-documented cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile equivalent, a strategy widely recognized for its efficiency in constructing the 5-aminopyrazole scaffold.[2] This guide provides a comprehensive overview of the synthetic strategy, detailed step-by-step protocols, process optimization insights, and critical safety considerations tailored for researchers and process chemists in the drug development sector.

Introduction and Strategic Rationale

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine moiety is a privileged scaffold in medicinal chemistry. Its structural features, including the hydrogen bond donor-acceptor capabilities of the pyrazole core and the sp³-rich, metabolically stable tetrahydropyran (THP) group, make it an ideal building block for designing targeted therapeutics.[1] The development of a scalable, cost-effective, and reproducible synthesis is therefore a critical objective for enabling late-stage clinical development and commercial manufacturing.

Several synthetic routes to 5-aminopyrazoles are reported in the literature, often involving multi-component reactions or cyclization of functionalized precursors.[3][4] After a thorough review, we selected a two-step approach as the most viable for scale-up:

  • Formation of the Hydrazine Intermediate: Synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine from the readily available and inexpensive tetrahydropyran-4-one.

  • Cyclocondensation: Reaction of the hydrazine intermediate with a suitable 1,3-dicarbonyl surrogate, specifically a β-alkoxy-acrylonitrile, to form the target 5-aminopyrazole ring.[2]

This strategy was chosen for its operational simplicity, avoidance of highly energetic or toxic reagents often associated with other heterocyclic syntheses (e.g., diazonium salts[5]), and the crystalline nature of the final product, which facilitates purification.

Diagram 1: High-level overview of the two-step synthetic strategy.

Detailed Process Chemistry and Protocol

This section provides a granular, step-by-step protocol for the synthesis, designed for a nominal 100-gram scale output. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Part A: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride

The hydrazine intermediate is prepared via reductive amination of the corresponding ketone. The hydrochloride salt is often preferred for its improved stability and handling properties.

Protocol:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charge Reagents: Charge tetrahydropyran-4-one (150 g, 1.5 mol) and ethanol (750 mL). Begin stirring to form a clear solution.

  • Hydrazone Formation: Cool the solution to 0-5 °C using a circulating chiller. Slowly add hydrazine hydrate (80% solution, 103 mL, 1.65 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 5-10 °C for 2 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄) (85 g, 2.25 mol) in 500 mL of ethanol. Caution: NaBH₄ reacts with ethanol to generate hydrogen gas; ensure adequate ventilation. Cool this solution to 0-5 °C.

  • Addition: Slowly add the NaBH₄ solution to the reactor containing the hydrazone over 2-3 hours, maintaining the internal temperature below 15 °C. A significant exotherm may be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until HPLC analysis confirms the complete consumption of the hydrazone intermediate.

  • Quench and pH Adjustment: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of 3M hydrochloric acid (HCl) until the pH of the mixture is ~1-2. This step neutralizes excess NaBH₄ and forms the hydrochloride salt of the product. Caution: Vigorous hydrogen evolution will occur.

  • Solvent Removal: Concentrate the mixture under reduced pressure to approximately one-third of its original volume.

  • Isolation: Add isopropyl acetate (1 L) to the concentrated slurry and stir for 30 minutes. The product hydrochloride salt will precipitate.

  • Filtration and Drying: Filter the solid product, wash the cake with cold isopropyl acetate (2 x 200 mL), and dry under vacuum at 40-45 °C to a constant weight.

Part B: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

This is the key cyclocondensation step to form the target molecule.

G start Start charge_reactor Charge Reactor: - (Tetrahydro-2H-pyran-4-yl)hydrazine HCl - 2-(ethoxymethylidene)malononitrile - Ethanol start->charge_reactor add_base Add Triethylamine (Et3N) (Control Exotherm) charge_reactor->add_base heat Heat to Reflux (75-80 °C) add_base->heat monitor Monitor Reaction by HPLC (Target: <1% Starting Material) heat->monitor cool_concentrate Cool to 20-25 °C Concentrate under Vacuum monitor->cool_concentrate extraction Dilute with Water & EtOAc Separate Layers cool_concentrate->extraction wash Wash Organic Layer (e.g., with Brine) extraction->wash crystallize Solvent Swap to Isopropanol/Heptane Cool to 0-5 °C to Crystallize wash->crystallize filter_dry Filter Solid Product Wash with Cold Heptane Dry under Vacuum crystallize->filter_dry end Final Product filter_dry->end

Sources

Troubleshooting & Optimization

troubleshooting low reactivity of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS No: 1157012-67-3).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, understanding its reactivity is paramount to success.[2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. Each point provides a potential cause and a detailed, actionable solution.

Issue 1: Low or No Reactivity in N-Acylation or N-Sulfonylation Reactions

Question: I am attempting to acylate the 5-amino group of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine with an acid chloride/anhydride (or sulfonyl chloride), but the reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I resolve this?

Answer:

Low reactivity in N-acylation or N-sulfonylation of this substrate is a common challenge that can be attributed to a combination of electronic and steric factors.

Underlying Causes:

  • Reduced Nucleophilicity: The exocyclic 5-amino group, while generally the most nucleophilic site on the pyrazole ring, has its nucleophilicity attenuated.[4] This is due to the electron-withdrawing nature of the pyrazole ring, which delocalizes the lone pair of the nitrogen atom.

  • Steric Hindrance: The bulky tetrahydro-2H-pyran (THP) substituent at the N1 position can sterically hinder the approach of the electrophile to the adjacent 5-amino group.[5][6] This is particularly problematic with bulky acylating or sulfonylating agents.

  • Inadequate Base: The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to effectively scavenge the HCl or other acidic byproducts generated during the reaction, leading to protonation of the starting amine and quenching the reaction.

  • Solvent Effects: The reaction solvent can significantly influence the solubility of the reactants and the reaction rate.

Troubleshooting Workflow:

start Low Reactivity in N-Acylation/Sulfonylation check_base 1. Evaluate Base - Is it non-nucleophilic? - Is it strong enough? - Is stoichiometry sufficient (≥ 2 eq)? start->check_base check_solvent 2. Assess Solvent - Are all reactants soluble? - Is it aprotic and polar? check_base->check_solvent If base is appropriate solution_base Solution: - Switch to a hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). - Increase stoichiometry to 2-3 equivalents. check_base->solution_base If issues identified check_temp 3. Consider Reaction Temperature - Can the temperature be safely increased? check_solvent->check_temp If solvent is suitable solution_solvent Solution: - Use a polar aprotic solvent (e.g., DMF, DMAc, NMP). - Consider adding a co-solvent to improve solubility. check_solvent->solution_solvent If issues identified check_reagent 4. Examine Electrophile - Is the acylating/sulfonylating agent fresh? - Could a more reactive alternative be used? check_temp->check_reagent If temperature is optimal solution_temp Solution: - Gradually increase temperature (e.g., from RT to 50-80 °C). - Monitor for decomposition by TLC/LC-MS. check_temp->solution_temp If issues identified solution_reagent Solution: - Use freshly opened or purified electrophile. - If using an acid, convert to the more reactive acid chloride. check_reagent->solution_reagent If issues identified end Successful Reaction check_reagent->end If reagent is suitable solution_base->check_solvent solution_solvent->check_temp solution_temp->check_reagent solution_reagent->end

Caption: Troubleshooting workflow for low acylation reactivity.

Detailed Protocol for Optimized N-Acylation:

  • Reactant Preparation: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Base Addition: Add a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine (2.5 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Electrophile Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Heating (If Necessary): If the reaction is sluggish, gently heat the mixture to 50-60 °C and continue monitoring.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

Issue 2: Failure or Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura coupling with a bromo- or iodo-substituted version of my pyrazole amine, but I am getting low yields or decomposition. What could be the problem?

Answer:

Suzuki-Miyaura reactions with nitrogen-rich heterocycles like pyrazole amines can be challenging. The free N-H on the pyrazole ring and the amino group can interfere with the palladium catalyst.

Underlying Causes:

  • Catalyst Inhibition: The lone pairs on the pyrazole ring nitrogens and the exocyclic amine can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8]

  • Substrate Instability: The pyrazole ring can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong bases).

  • Poor Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines, especially upon prolonged storage.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Troubleshooting and Optimization Strategy:

ParameterStandard ConditionOptimized Condition for Pyrazole AminesRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos Pd G2/G3, SPhos Pd G2/G3Buchwald's pre-catalysts are highly active and stable, designed for challenging substrates like N-heterocycles.[8][9]
Ligand PPh₃, dppfXPhos, SPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands promote oxidative addition and prevent catalyst deactivation.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Milder bases are often sufficient and can prevent substrate degradation.
Solvent Toluene, Dioxane1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal for Suzuki couplings.
Temperature 80-110 °C60-90 °CLower temperatures can minimize side reactions and decomposition.

Experimental Protocol for Optimized Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a reaction vessel, combine the halo-pyrazole amine (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Loading: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 85 °C) and monitor its progress by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

start Low Yield in Suzuki Coupling check_catalyst 1. Evaluate Catalyst System - Using a modern pre-catalyst? - Is the ligand appropriate for N-heterocycles? start->check_catalyst check_base 2. Assess Base - Is it too harsh? - Is it sufficiently soluble? check_catalyst->check_base If catalyst is suitable solution_catalyst Solution: - Use a Buchwald pre-catalyst (e.g., XPhos Pd G2). - Ensure appropriate catalyst loading (1-5 mol%). check_catalyst->solution_catalyst If issues identified check_reagents 3. Verify Reagent Quality - Is the boronic acid fresh? - Are solvents anhydrous and degassed? check_base->check_reagents If base is appropriate solution_base Solution: - Switch to a milder base (K₃PO₄, Cs₂CO₃). - Ensure adequate stoichiometry (≥ 3 eq). check_base->solution_base If issues identified solution_reagents Solution: - Use fresh boronic acid/ester. - Degas solvents thoroughly before use. check_reagents->solution_reagents If issues identified end Successful Coupling check_reagents->end If reagents are high quality solution_catalyst->check_base solution_base->check_reagents solution_reagents->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic sites on 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?

The reactivity order of the nucleophilic sites is generally accepted as: 5-NH₂ > N2 > C4.[4] The exocyclic amine is the most nucleophilic and will typically react first with electrophiles under neutral or basic conditions. The N2 position of the pyrazole ring is the next most nucleophilic nitrogen, while the C4 position can act as a nucleophile in certain reactions, particularly under acidic conditions or in cyclization reactions.

Q2: How should I store this compound to ensure its stability?

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] It should also be protected from light. Amines, in general, can be susceptible to air oxidation over time, which may lead to discoloration and impurity formation.

Q3: Is it necessary to protect the 5-amino group before attempting to functionalize other parts of the molecule?

This depends on the desired reaction. For reactions at the C4 position (e.g., halogenation), protection of the more reactive 5-amino group is often advisable to prevent side reactions. A standard Boc or Cbz protecting group can be installed under basic conditions. For many coupling reactions or condensations, the inherent reactivity difference between the nucleophilic sites may be sufficient to achieve selectivity without protection.[10]

Q4: I am observing the formation of a regioisomeric product. How can I improve the regioselectivity of my reaction?

Regioisomer formation can occur if the reaction conditions allow for reaction at multiple nucleophilic sites. To improve selectivity for the 5-amino group:

  • Use Milder Conditions: Lowering the reaction temperature can often enhance selectivity.

  • Choose a Hindered Base: A bulky, non-nucleophilic base will primarily deprotonate the most accessible site and is less likely to participate in side reactions.

  • Solvent Choice: The polarity of the solvent can influence which site is more reactive. Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF).

References

  • MySkinRecipes. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Canadian Science Publishing. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Retrieved from [Link]

  • ResearchGate. (2025). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Googleapis. (2020). WO 2020/039025 A1.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. This molecule is a crucial building block in medicinal chemistry, frequently utilized as a key intermediate in the development of kinase inhibitors for therapeutic applications.[1] This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of synthetic strategies to address common challenges encountered in the laboratory.

Section 1: The Primary & Recommended Synthetic Route: Cyclocondensation

The most robust and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a functional equivalent.[2][3] This pathway offers high regioselectivity and is generally the most efficient route to the target compound.

Q1: What is the most common and recommended synthetic route to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?

Answer: The recommended route involves the direct cyclocondensation of (tetrahydro-2H-pyran-4-yl)hydrazine (or its hydrochloride salt) with a three-carbon synthon, typically a protected form of cyanoacetaldehyde, such as 3,3-diethoxypropanenitrile or 2-(ethoxymethylene)malononitrile .

The reaction mechanism proceeds through two key steps:

  • Hydrazone Formation: The hydrazine undergoes a condensation reaction with the carbonyl (or equivalent) group of the C3 synthon to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs a nucleophilic attack on the nitrile carbon, leading to ring closure and subsequent tautomerization to yield the stable 5-aminopyrazole aromatic ring.[2]

This method is highly favored due to its convergence, atom economy, and the strong thermodynamic driving force toward the formation of the aromatic pyrazole core.

Primary Synthetic Route cluster_reactants Reactants cluster_process Process cluster_product Product THP_hydrazine (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Cyclocondensation THP_hydrazine->Reaction Ketonitrile β-Ketonitrile Equivalent (e.g., 3,3-diethoxypropanenitrile) Ketonitrile->Reaction Target 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazol-5-amine Reaction->Target High Yield & Regioselectivity

Caption: Primary synthesis via cyclocondensation.

Detailed Experimental Protocol: Cyclocondensation Route

Part A: Preparation of (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride

(This starting material may not be readily available and often needs to be synthesized in-house.)

  • Reductive Amination: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction carefully with 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with solid NaOH to pH > 12 and extract with dichloromethane (3 x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tetrahydro-2H-pyran-4-amine.

  • Hydrazine Formation: The conversion of the amine to the hydrazine is a standard procedure involving diazotization followed by reduction. Caution: This step involves potentially hazardous intermediates and should be performed with extreme care in a well-ventilated fume hood.

Part B: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 eq) and 3,3-diethoxypropanenitrile (1.1 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Microwave Alternative: For an expedited process, the reaction can be performed in a sealed microwave vessel at 150 °C for 10-20 minutes.[3][4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the title compound as a solid.[5]

Q2: I'm experiencing low yields in the cyclocondensation step. What are the common causes and how can I improve them?

Answer: Low yields can typically be traced back to one of three areas: starting material quality, reaction conditions, or work-up procedure.

  • Starting Material Purity: The (tetrahydro-2H-pyran-4-yl)hydrazine intermediate is prone to degradation. It is best synthesized and used within a short timeframe or stored as its more stable hydrochloride salt. Ensure the β-ketonitrile equivalent is pure and free from hydrolysis.

  • Reaction Conditions:

    • pH Control: The reaction is acid-catalyzed. Insufficient acid will result in a sluggish reaction, while excessive acid can lead to decomposition. A catalytic amount is optimal.

    • Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. If refluxing at atmospheric pressure is slow, consider switching to a sealed-tube reaction at a higher temperature or utilizing microwave irradiation, which is highly effective for this transformation.[4]

    • Solvent: While ethanol is common, other polar protic solvents like n-butanol can be used to achieve higher reflux temperatures.

  • Work-up: The final product has a basic amine group and may have some water solubility. Ensure the aqueous layer is thoroughly extracted during work-up. Adjusting the pH to be slightly basic (pH 8-9) can help ensure the product is in its free-base form for efficient extraction into organic solvents.

Section 2: Alternative Synthetic Routes & Comparative Analysis

While cyclocondensation is preferred, alternative strategies exist. Understanding their limitations is key to making informed decisions in a research setting.

Q3: Are there viable alternative routes if the primary cyclocondensation fails or starting materials are unavailable?

Answer: Yes, an alternative approach is the N-alkylation of pyrazol-5-amine with a suitable tetrahydro-2H-pyran-4-yl electrophile (e.g., 4-tosyloxy-tetrahydropyran or 4-bromotetrahydro-2H-pyran). However, this route presents a significant and often prohibitive challenge: regioselectivity .

Alternative_Route cluster_reactants Reactants cluster_process Process Pyrazolamine Pyrazol-5-amine Reaction N-Alkylation Pyrazolamine->Reaction THP_electrophile THP-4-Electrophile (e.g., THP-4-OTs) THP_electrophile->Reaction Target Desired N1 Isomer Reaction->Target Isomer Undesired N2 Isomer Reaction->Isomer

Caption: N-Alkylation route and its isomer problem.

Q4: What are the main challenges with the N-alkylation approach, and how can they be mitigated?

Answer: The primary challenge is the lack of regioselectivity. The pyrazole ring has two nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of the N1-substituted (desired) and N2-substituted (undesired) products.

  • Separation Issues: These regioisomers often have very similar polarities, making their separation by column chromatography extremely difficult and leading to significant yield loss.

  • Mitigation Strategies (Advanced):

    • Protecting Groups: One could theoretically protect one of the ring nitrogens before alkylation. However, selectively protecting N2 over N1 in the pyrazole-5-amine system is non-trivial and adds multiple steps to the synthesis, reducing overall efficiency.

    • Directed Alkylation: Under specific conditions using certain bases and solvents, the regioselectivity can sometimes be influenced, but achieving exclusive N1 alkylation is rare.

Due to these significant drawbacks, the N-alkylation route is generally considered inferior to the cyclocondensation strategy for this specific target.

Comparative Summary of Synthetic Routes
FeatureRoute A: CyclocondensationRoute B: N-Alkylation
Overall Strategy Convergent; builds the ring with the substituent in place.Linear; attaches the substituent to a pre-formed ring.
Key Challenge Stability/availability of hydrazine starting material.Poor regioselectivity (N1 vs. N2 isomer formation).
Typical Yield Good to Excellent (60-90%)Poor to Moderate (10-40% of desired isomer)
Purification Generally straightforward (chromatography or recrystallization).Often very difficult due to isomeric mixture.
Step Economy High (often 1-2 steps from commercial materials).Low (requires synthesis of pyrazol-5-amine and THP-electrophile, plus difficult separation).
Recommendation Highly Recommended Not recommended unless Route A is impossible.

References

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • El-Sattar, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, V. et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Retrieved from [Link]

Sources

troubleshooting guide for scaling up the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we combine our extensive laboratory experience with a thorough understanding of the underlying chemical principles to help you navigate the challenges of process development.

Introduction

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a key building block in the synthesis of various pharmaceutically active compounds, notably as a crucial intermediate for kinase inhibitors in cancer therapy.[1] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, primarily related to reaction control, impurity profiles, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

Synthetic Pathway Overview

The most common and scalable synthetic route to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves the cyclocondensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a suitable three-carbon electrophile, typically (ethoxymethylene)malononitrile. This reaction is a variation of the well-established Knorr pyrazole synthesis.[2][3]

Synthetic_Pathway THP_hydrazine (tetrahydro-2H-pyran-4-yl)hydrazine Intermediate Adduct Intermediate THP_hydrazine->Intermediate + EMM (ethoxymethylene)malononitrile EMM->Intermediate Target 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine Intermediate->Target Cyclization (e.g., in refluxing ethanol)

Caption: General synthetic route to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concern is the use of hydrazine derivatives. (Tetrahydro-2H-pyran-4-yl)hydrazine, while generally more stable than anhydrous hydrazine, still poses risks.[4] Key concerns include:

  • Exothermic Reaction: The initial condensation and subsequent cyclization can be exothermic. On a large scale, this can lead to a rapid temperature increase if not properly controlled.[5]

  • Thermal Decomposition: Hydrazine derivatives can decompose, sometimes vigorously, at elevated temperatures or in the presence of certain contaminants like transition metals.[5]

  • Toxicity: Hydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) and in a well-ventilated area.[4]

Q2: What is the most critical parameter to control during the reaction?

A2: Temperature control is paramount. The initial reaction of the hydrazine with (ethoxymethylene)malononitrile should be carefully monitored. A slow, controlled addition of one reagent to the other is recommended on a larger scale to manage the exotherm.

Q3: Are there any common side products I should be aware of?

A3: Yes, the formation of regioisomers is a potential issue in pyrazole synthesis, although the use of a symmetrical starting material like malononitrile derivative minimizes this. However, impurities can arise from:

  • Incomplete reaction: Unreacted starting materials.

  • Side reactions of the nitrile group: Hydrolysis or other transformations of the cyano group of the malononitrile derivative under certain conditions.

  • Degradation: The product may be sensitive to prolonged heating or acidic/basic conditions during work-up.

Troubleshooting Guide

Problem Area 1: Low Yield and Incomplete Conversion

Q: My reaction has stalled, and I have a significant amount of unreacted starting materials. What could be the cause?

A: Several factors could contribute to incomplete conversion:

  • Suboptimal Temperature: The reaction may require a higher temperature (e.g., reflux) to proceed to completion. Ensure your heating system is adequate for the larger volume. Small-scale trials can help determine the optimal temperature profile.[6]

  • Insufficient Reaction Time: Scale-up often requires longer reaction times than laboratory-scale experiments due to differences in mixing and heat transfer. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting materials are consumed.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction. Ensure the stirring is efficient for the vessel size and reaction mass viscosity.[6]

  • Reagent Purity: Impurities in either the hydrazine derivative or the malononitrile derivative can inhibit the reaction. Use reagents of known purity and consider purification if necessary.

Troubleshooting_Low_Yield Start Low Yield/ Incomplete Conversion Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction Over Time Start->Check_Time Check_Mixing Assess Agitation Efficiency Start->Check_Mixing Check_Purity Confirm Reagent Purity Start->Check_Purity Increase_Temp Increase Temperature Check_Temp->Increase_Temp Prolong_Time Extend Reaction Time Check_Time->Prolong_Time Improve_Mixing Increase Stirring Rate Check_Mixing->Improve_Mixing Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Solution Improved Yield Increase_Temp->Solution Prolong_Time->Solution Improve_Mixing->Solution Purify_Reagents->Solution

Caption: Decision tree for troubleshooting low yield.

Problem Area 2: Exothermic Runaway and Temperature Control Issues

Q: I'm concerned about the exotherm during the addition of (tetrahydro-2H-pyran-4-yl)hydrazine. How can I manage this on a large scale?

A: Managing the exotherm is crucial for safety.[5] Consider the following strategies:

  • Controlled Addition: Add the hydrazine derivative slowly and subsurface to the solution of (ethoxymethylene)malononitrile. This ensures rapid mixing and heat dissipation.

  • Adequate Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat generated by the reaction. Perform a safety assessment to understand the thermal hazards.[7]

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing more solvent to absorb the heat.

  • Reverse Addition: In some cases, adding the malononitrile derivative to the hydrazine solution can provide better control. This should be evaluated on a small scale first.

Problem Area 3: Impurity Formation and Difficult Purification

Q: I'm observing a significant amount of a colored impurity in my crude product. What could it be and how can I remove it?

A: Colored impurities in pyrazole syntheses can arise from side reactions or degradation.

  • Potential Impurities: Side reactions involving the malononitrile starting material or the pyrazole product can lead to polymeric or rearranged byproducts.

  • Purification Strategies:

    • Crystallization: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a solid and can often be purified by crystallization. A solvent screen is recommended to find the optimal conditions. Common solvents for aminopyrazoles include isopropanol, ethanol, or mixtures with water or heptane.

    • Acid/Base Wash: As an amine, the product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.

    • Chromatography: While less ideal for large-scale production, column chromatography can be used for purification if other methods fail.

Parameter Recommendation for Scale-up Rationale
Reagent Addition Slow, controlled addition of hydrazineManages exotherm and prevents localized high concentrations.
Temperature Maintain internal temperature below 30°C during addition, then heat to reflux.Ensures safe initial reaction and drives the reaction to completion.
Solvent Ethanol or IsopropanolGood solvency for reactants and product, and relatively easy to remove.
Work-up Cool, filter, and wash with cold solvent. Consider an acid/base wash for impurity removal.Simple and effective for isolating the solid product.
Problem Area 4: Product Isolation and Stability

Q: My product seems to be an oil, making it difficult to isolate. What can I do?

A: While 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is typically a solid, incomplete reactions or the presence of impurities can result in an oily product.

  • Ensure Complete Reaction: Use analytical techniques to confirm the absence of starting materials before work-up.

  • Purification: The purification methods described above (crystallization, acid/base wash) can help to remove impurities that may be preventing crystallization.

  • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the cooled solution can induce crystallization.

  • Solvent Exchange: After the reaction, consider a solvent swap to a solvent in which the product is less soluble to promote precipitation.

Experimental Protocols

Synthesis of (tetrahydro-2H-pyran-4-yl)hydrazine

This intermediate is not commonly available and may need to be synthesized. A plausible route is via the reduction of the corresponding hydrazone of tetrahydropyran-4-one or through nucleophilic substitution of a suitable leaving group at the 4-position of the tetrahydropyran ring with hydrazine.

Scale-up Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Materials:

  • (tetrahydro-2H-pyran-4-yl)hydrazine

  • (ethoxymethylene)malononitrile

  • Ethanol (or other suitable solvent)

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with (ethoxymethylene)malononitrile and ethanol.

  • Reagent Addition: Begin stirring and slowly add a solution of (tetrahydro-2H-pyran-4-yl)hydrazine in ethanol via the addition funnel, maintaining the internal temperature below 30°C using a cooling bath.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. The product should precipitate.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C.

Note: This is a generalized procedure. Specific quantities and reaction parameters should be optimized on a smaller scale before proceeding to a large-scale synthesis.

References

  • [1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed]([Link])

Sources

Technical Support Center: Impurity Profiling of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the impurity profiling of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to navigate the complexities of identifying, quantifying, and controlling impurities in this specific active pharmaceutical ingredient (API). Our approach integrates regulatory expectations with robust scientific principles to ensure the development of safe and effective medicines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the foundation of any impurity profiling investigation.

Q1: What is impurity profiling and why is it critical for an API like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?

A1: Impurity profiling is the systematic process of identifying, characterizing, and quantifying all potential and actual impurities present in a drug substance.[1] For a molecule like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, this process is crucial because even minute quantities of impurities can significantly impact the API's safety, efficacy, and stability.[2] Some impurities can be toxic, mutagenic, or otherwise harmful, making their control a regulatory and ethical necessity.[1] A thorough profile ensures that the manufacturing process is well-understood and controlled, leading to a consistent and safe product.

Q2: What are the primary categories of impurities I should anticipate for this specific molecule?

A2: Impurities are generally classified based on their origin. For this API, you should focus on three main categories as defined by the International Council for Harmonisation (ICH):

  • Organic Impurities: These are the most common and can be process-related (e.g., starting materials, intermediates, by-products, reagents) or degradation-related. Given the pyrazole core, regioisomers are a significant concern during synthesis.[3][4]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, inorganic salts, and heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages. Their control is guided by the ICH Q3C guideline.[5]

Q3: What are the key regulatory thresholds I must adhere to for reporting and identifying impurities?

A3: The primary guidelines are ICH Q3A(R2) for drug substances and Q3B(R2) for drug products.[5][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API. Qualification is the process of establishing the biological safety of an impurity.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day TDI, whichever is lower≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day TDI, whichever is lower≥ 0.05%
*TDI = Total Daily Intake

This table summarizes the core thresholds from ICH Q3A/B. It is imperative to consult the official guidelines for complete details.[5][6]

Section 2: A Strategic Workflow for Impurity Profiling

A successful impurity profiling campaign follows a logical, multi-stage process. The objective is not only to find impurities but also to understand their origin and behavior, which is essential for process optimization and control. The workflow below outlines the critical stages, from initial prediction to final control.

G cluster_0 Phase 1: Prediction & Method Development cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Quantification & Control P1 Synthetic Route Analysis (Predict Process Impurities) P3 Develop Stability-Indicating Analytical Method (e.g., HPLC) P1->P3 P2 Forced Degradation Studies (Predict Degradants) P2->P3 D1 Analyze Batches (Real-Time & Accelerated Stability) P3->D1 Validated Method D2 Detect Peaks Above Reporting Threshold D1->D2 D3 Structure Elucidation of Unknowns (LC-MS, NMR) D2->D3 Q1 Quantify Impurities (Using Reference Standards or RRF) D3->Q1 Identified Structures Q2 Toxicological Assessment (Qualification) Q1->Q2 Q3 Set Specification Limits & Implement Process Controls Q2->Q3

Caption: High-level workflow for API impurity profiling.

Section 3: Troubleshooting Guide - Synthesis & Potential Impurities

Understanding the synthesis is the first step in predicting what impurities might be present. The formation of pyrazoles often involves reactions that can lead to multiple products.[3][7]

Q: What are the most likely process-related impurities from the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?

A: The most probable impurities arise from starting materials, reaction by-products, and especially, a lack of regioselectivity. The synthesis of substituted pyrazoles can often yield regioisomers that are difficult to separate.[3][4][8] For this API, a key potential impurity is the regioisomer: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine .

G cluster_0 Reaction Pathway reagents Hydrazine Derivative + β-Ketonitrile Precursor product Desired Product 1-(...)-pyrazol-5-amine reagents->product Major Pathway isomer Regioisomeric Impurity 1-(...)-pyrazol-3-amine reagents->isomer Competing Pathway (Lack of Regiocontrol) G start Unknown Peak Detected in HPLC lcms LC-MS Analysis (High Resolution) start->lcms ms_data Obtain Accurate Mass (e.g., from TOF or Orbitrap) lcms->ms_data msms_data Perform MS/MS (Fragmentation Analysis) ms_data->msms_data propose Propose Putative Structures (Based on mass and fragments) msms_data->propose confirm Confirmation Required? propose->confirm nmr Isolate Impurity & Perform NMR (1H, 13C, 2D-NMR) confirm->nmr Yes (e.g., Isomers) final Structure Confirmed confirm->final No (High Confidence) nmr->final

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the purity of synthetic intermediates is a cornerstone of safe and effective therapeutic development. The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a critical building block in the synthesis of various pharmaceutical agents, notably kinase inhibitors for oncology.[1] Its structural integrity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this key intermediate, designed for researchers, scientists, and drug development professionals.

The choice of an analytical method is not merely a procedural step but a strategic decision rooted in the physicochemical properties of the analyte and the potential impurity profile dictated by its synthetic route. A comprehensive purity assessment relies on a multi-pronged approach, employing techniques with different separation and detection principles to ensure all potential impurities are identified and quantified. Here, we compare High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Synthetic Landscape and Potential Impurities

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves the cyclocondensation of a β-keto nitrile or a related 1,3-dicarbonyl compound with tetrahydropyran-4-yl hydrazine. This common pathway for pyrazole formation, a variation of the Knorr pyrazole synthesis, can introduce several classes of impurities.[2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: Residual β-keto nitrile and tetrahydropyran-4-yl hydrazine.

  • Regioisomers: The reaction can potentially yield the isomeric 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, which can be challenging to separate from the desired product.[3][4][5][6]

  • By-products: Products from side reactions, such as the self-condensation of the β-keto nitrile or degradation of the hydrazine starting material.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.

A robust analytical strategy must be capable of separating and detecting all these potential impurities. The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine.

G cluster_0 Purity Assessment Workflow start Synthesized Batch of 1-(THP)-1H-pyrazol-5-amine hplc HPLC-UV Analysis (Primary Purity Screen) start->hplc Initial Assessment lcms LC-MS Analysis (Impurity Identification) hplc->lcms If unknown peaks detected qnmr qNMR Analysis (Absolute Purity & Structural Confirmation) hplc->qnmr Orthogonal Confirmation report Comprehensive Purity Report hplc->report Chromatographic Purity lcms->report Impurity Profile qnmr->report Absolute Purity Value

Caption: Workflow for the comprehensive purity assessment of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the quality control of pharmaceutical intermediates. Each method offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

FeatureHPLC-UVLC-MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Primary Use Quantitative purity determination (area %), impurity profiling.Impurity identification and quantification, especially for non-chromophoric impurities.Absolute purity determination, structural elucidation, and quantification without a specific reference standard.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass-to-charge ratio.High, based on unique chemical shifts of different protons.
Sensitivity (Typical LOQ) ~0.05% for known impurities with chromophores.ng/mL to pg/mL range (e.g., 0.01-10 ppb for heterocyclic amines).[7]~0.1% for impurities.[8]
Reference Standard Required for identity confirmation and accurate quantification of impurities.Not strictly required for identification (mass provides structural information), but needed for quantification.An internal standard of known purity is used for absolute quantification.[9][10]
Structural Information Limited (retention time).High (molecular weight and fragmentation pattern).Very high (complete molecular structure and stereochemistry).
Throughput HighModerate to HighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for routine purity analysis in most pharmaceutical laboratories due to its robustness, reproducibility, and high throughput. The method's success hinges on achieving adequate separation of the main component from all potential impurities.

Rationale for Method Design: A reversed-phase method is chosen due to the polar nature of the analyte. A C18 column provides a good balance of hydrophobicity for retaining the compound and its potential impurities. The mobile phase consists of a buffered aqueous phase and an organic modifier to elute the compounds. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. UV detection is suitable as the pyrazole ring possesses a chromophore.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the chromatographic purity.

    • Any peaks exceeding the reporting threshold (typically 0.05%) should be further investigated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities. Its high sensitivity and selectivity make it ideal for detecting and characterizing impurities at very low levels.[11]

Rationale for Method Design: The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is chosen as the amine and pyrazole nitrogens are readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in the determination of elemental compositions of impurities.

Step-by-Step Protocol:

  • Sample Preparation and LC Conditions:

    • Follow the same procedure as for HPLC-UV analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for impurity identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity.

  • Data Analysis:

    • Extract the mass spectra of any impurity peaks observed in the chromatogram.

    • Propose elemental compositions for the impurities based on their accurate mass measurements.

    • If necessary, perform MS/MS fragmentation studies to further elucidate the structures of the impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[9][10][12] It relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.

Rationale for Method Design: ¹H NMR is used as protons are abundant in the molecule. A high-field NMR spectrometer is used to achieve good signal dispersion. A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte's signals is chosen. Maleic acid is a suitable choice in this case. Deuterated dimethyl sulfoxide (DMSO-d₆) is used as the solvent to avoid exchange of the amine protons.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine and 5 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal of the analyte (e.g., the proton on the pyrazole ring) and a signal from the internal standard (the two vinyl protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.

Caption: Interrelationship of analytical techniques for purity assessment.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed HPLC method, forced degradation studies should be performed.[13][14][15] This involves subjecting the sample to harsh conditions to intentionally generate degradation products.

Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[14]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, demonstrating the method's specificity.

Conclusion

The purity assessment of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a critical step in ensuring the quality and safety of downstream APIs. No single analytical technique is sufficient to provide a complete picture of a sample's purity. A comprehensive and self-validating approach that leverages the strengths of orthogonal techniques is essential. HPLC-UV serves as an excellent tool for routine quality control and the determination of chromatographic purity. LC-MS is indispensable for the identification of unknown impurities, providing crucial structural information. Finally, qNMR offers a powerful method for determining absolute purity without the need for specific impurity reference standards, serving as an ultimate arbiter of content. By integrating these techniques, researchers and drug developers can have high confidence in the quality of this vital pharmaceutical intermediate.

References

  • MySkinRecipes. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Separation Science. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • National Center for Biotechnology Information. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • Google P
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • ResearchGate. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResearchGate. Forced degradation studies of Brexpiprazole. [Link]

  • National Center for Biotechnology Information. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. [Link]

  • National Center for Biotechnology Information. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

  • Nanalysis. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. [Link]

  • ResearchGate. HPLC chromatogram of four heterocyclic amines. Peaks: (1) Glu-p-1.... [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Chromatography Forum. LOQ limit impurities. [Link]

  • HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

  • Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from a promising lead to a clinical candidate. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry, featured in a diverse array of approved drugs.[1][2] The inherent physicochemical properties of the pyrazole ring often impart favorable metabolic stability and binding characteristics, making it a "privileged" structure in drug design.[2][3] However, the pharmacokinetic behavior of pyrazole analogs can vary dramatically with subtle structural modifications. This guide provides an in-depth comparison of the pharmacokinetic properties of different pyrazole analogs, supported by experimental data and methodologies, to aid in the rational design of next-generation therapeutics.

The Influence of Structure on Pharmacokinetic Profiles

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is intricately linked to its chemical structure. For pyrazole analogs, substitutions on the pyrazole ring and appended functional groups dictate their lipophilicity, solubility, and susceptibility to metabolic enzymes, thereby shaping their pharmacokinetic destiny.[1][4] Generally, the pyrazole nucleus is metabolically stable, a key factor in its prevalence in recently approved drugs.[2]

Key Physicochemical Properties of the Pyrazole Ring:
  • Aromaticity and pKa: The pyrazole ring is an aromatic system. With a pKa of approximately 2.5, it is significantly less basic than its isomer, imidazole (pKa ≈ 7.1).[1] This lower basicity, due to the inductive effect of the adjacent nitrogen atom, influences the ionization state of the molecule at physiological pH, which in turn affects its absorption and distribution.[1]

  • Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic rings, such as benzene or phenol. This substitution can enhance potency and improve physicochemical properties like lipophilicity and water solubility.[1]

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen), enabling crucial interactions with biological targets.[1]

Comparative Pharmacokinetic Data of Representative Pyrazole Analogs

To illustrate the diversity in pharmacokinetic profiles, the following table summarizes key parameters for several well-known pyrazole-containing drugs from different therapeutic classes.

Compound Therapeutic Class Tmax (h) Oral Bioavailability (F%) Protein Binding (%) Elimination Half-life (t½) Primary Metabolism Primary Excretion Route References
Celecoxib COX-2 Inhibitor~320-40%~97%11-16 hHepatic (CYP2C9, minor CYP3A4)Feces and Urine[5]
Rimonabant Cannabinoid Receptor Antagonist~2UndeterminedNearly 100%6-9 days (normal BMI), 16 days (obese)Hepatic (CYP3A4 involved)Fecal (86%), Renal (3%)[6]
Sildenafil PDE5 Inhibitor~1~40%~96%3-5 hHepatic (CYP3A4, CYP2C9)Feces (~80%), Urine (~13%)[1]
Fipronil Phenylpyrazole Insecticide2.67 (dogs, oral)73.9% (dogs, oral)High~16 days (dogs, oral)Hepatic (Oxidation to sulfone)Fecal[7]
Eltrombopag TPO Receptor Agonist2-6Orally bioavailable>99%21-32 hHepatic (CYP1A2, CYP2C8, UGTs)Feces[1]
Berotralstat Plasma Kallikrein Inhibitor~2Orally bioavailableN/A~93 hN/AFeces[1][2]
Zanubrutinib BTK Inhibitor~2Orally available~94%~2-4 hHepatic (CYP3A4)Feces (38%), Urine (48%)[2]

Deep Dive into ADME Properties of Pyrazole Analogs

Absorption

The oral bioavailability of pyrazole analogs is highly dependent on their solubility and permeability. For instance, celecoxib, a selective COX-2 inhibitor, has relatively low oral bioavailability (20-40%), which can be influenced by food intake.[5] In contrast, other pyrazole derivatives have been designed for good oral absorption.[1] The ability to modulate substituents on the pyrazole ring allows medicinal chemists to fine-tune the lipophilicity and solubility to optimize absorption.[3]

Distribution

Once absorbed, the distribution of pyrazole analogs is largely governed by their plasma protein binding. Many pyrazole-containing drugs, such as celecoxib and rimonabant, exhibit high protein binding (>95%), which can limit the concentration of free drug available to exert its pharmacological effect.[5][6] The volume of distribution can also be influenced by the compound's lipophilicity, with more lipophilic compounds tending to distribute more extensively into tissues.

Metabolism

The metabolic fate of pyrazole analogs is a critical determinant of their duration of action and potential for drug-drug interactions. The pyrazole ring itself is generally resistant to metabolic degradation, contributing to the overall stability of these compounds.[2] However, substituents on the pyrazole core and associated phenyl rings are common sites of metabolism.

The primary route of metabolism for many pyrazole-containing drugs is hepatic oxidation, often mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[1][8] For example, celecoxib is primarily metabolized by CYP2C9 through methyl hydroxylation.[1] Sildenafil also undergoes hepatic metabolism via CYP3A4 and CYP2C9.[1] The specific CYP enzymes involved can have significant clinical implications, as co-administration of drugs that inhibit or induce these enzymes can alter the pharmacokinetic profile of the pyrazole analog.

Below is a generalized metabolic pathway for a substituted pyrazole analog.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Pyrazole Substituted Pyrazole Analog Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent_Pyrazole->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs Excretion Excretion Conjugated_Metabolite->Excretion Urine or Feces

Caption: Generalized Metabolic Pathway of Pyrazole Analogs.

Excretion

The primary routes of excretion for pyrazole analogs and their metabolites are through the feces and urine. The extent of renal versus fecal excretion depends on the polarity of the metabolites. More polar, water-soluble metabolites are typically excreted via the kidneys, while less polar metabolites are often eliminated in the feces via biliary excretion. For example, rimonabant is predominantly excreted in the feces (86%), with only a small fraction eliminated in the urine (3%).[6]

Experimental Protocols for Pharmacokinetic Profiling

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized experimental protocols are essential. Below is a detailed workflow for a typical oral pharmacokinetic study in mice.

Experimental Workflow for a Murine Oral Pharmacokinetic Study

Animal_Acclimatization 1. Animal Acclimatization (e.g., 1 week) Fasting 2. Fasting (Overnight) Animal_Acclimatization->Fasting Dosing 3. Oral Gavage Administration of Pyrazole Analog Fasting->Dosing Blood_Sampling 4. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Blood_Sampling Plasma_Separation 5. Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis 6. LC-MS/MS Analysis of Plasma Concentrations Plasma_Separation->Sample_Analysis PK_Analysis 7. Pharmacokinetic Analysis (e.g., Non-compartmental) Sample_Analysis->PK_Analysis

Caption: Workflow for a Murine Oral Pharmacokinetic Study.

Step-by-Step Methodology
  • Animal Acclimatization and Housing:

    • Use an appropriate number of healthy, young adult mice (e.g., C57BL/6).[9][10]

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment to allow for acclimatization.[9]

    • Provide free access to standard chow and water.

  • Dosing Formulation:

    • Prepare a homogenous and stable formulation of the pyrazole analog in a suitable vehicle (e.g., a solution or suspension in water with a small percentage of a solubilizing agent like Tween 80 or DMSO).

    • The concentration of the dosing solution should be calculated to deliver the desired dose in a reasonable volume (e.g., 10 mL/kg).

  • Dosing and Blood Sampling:

    • Fast the mice overnight before dosing to minimize variability in absorption, but allow free access to water.[11]

    • Administer a single oral dose of the pyrazole analog via gavage.[12]

    • Collect serial blood samples (typically 20-50 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[11] Blood can be collected via methods such as tail vein, saphenous vein, or submandibular vein puncture.[9]

  • Plasma Processing and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store frozen (e.g., at -80°C) until analysis.[6]

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the pyrazole analog in plasma.[13][14][15]

    • Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile), followed by centrifugation and dilution of the supernatant.[13]

    • Use an appropriate internal standard to ensure accuracy and precision.

    • Construct a calibration curve using standards of known concentrations to quantify the analyte in the study samples.

  • Pharmacokinetic Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (elimination half-life), CL/F (apparent total clearance), and Vz/F (apparent volume of distribution).

    • If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated.

Conclusion

The pyrazole scaffold is a versatile and valuable component in the medicinal chemist's toolbox. However, the pharmacokinetic properties of pyrazole analogs are not uniform and are highly dependent on their specific substitution patterns. A thorough understanding of the structure-pharmacokinetic relationships is crucial for the successful design and development of new pyrazole-based drugs. By employing robust experimental protocols and leveraging comparative data, researchers can make more informed decisions to optimize the ADME properties of their lead compounds, ultimately increasing the probability of clinical success.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2017). Journal of the Association of Physicians of India, 65(3), 80-87.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2029.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Molecules, 29(3), 565.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). Molecules, 28(13), 5121.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Omega, 9(3), 3687-3701.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry, 30(35), 3927-3951.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances, 14(38), 27284-27296.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2021). Drug Metabolism and Disposition, 49(10), 896-905.
  • Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments, (88), e51483.
  • ADME Properties in Drug Delivery. (2024). Pharmaceutics, 16(5), 654.
  • Clinical use and pharmacological properties of selective COX-2 inhibitors. (2007). Heart, 93(12), 1541-1549.
  • Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. (2002). Rapid Communications in Mass Spectrometry, 16(8), 679-685.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2014). PLoS One, 9(8), e105842.
  • Fipronil Tablets: Development and Pharmacokinetic Profile in Beagle Dogs. (2021). Animals, 11(8), 2275.
  • Rimonabant. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (2008). Bioorganic & Medicinal Chemistry, 16(21), 9475-9481.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). Molecules, 27(22), 7891.
  • Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. (2016). Journal of Photochemistry and Photobiology B: Biology, 162, 46-56.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). Journal of Molecular Structure, 1279, 135003.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry.
  • Metabolism and Pharmacokinetic Studies. (n.d.). U.S.
  • What Is an ADME Study? (n.d.). BioPharma Services.
  • Pyrazole derivatives with antiviral activity. (2022). Journal of Molecular Structure, 1250, 131828.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4944.
  • Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. (2024). European Journal of Medicinal Chemistry, 269, 116263.
  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (2024). Channels, 18(1), 2335133.
  • ADME Studies in Animals and Humans: Experimental Design, Metabolite Profiling and Identification, and Data Presentation. (2012). In Comprehensive Medicinal Chemistry II (pp. 73-95).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science, 11(1).
  • Plasma drug concentration through UPLC or LC/MS/MS? (2019).
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2013). Redox Biology, 1(1), 324-332.
  • Clinical pharmacology of selective COX-2 inhibitors. (2003). Current Pharmaceutical Design, 9(27), 2271-2283.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. (2016). Avicenna Journal of Medical Biotechnology, 8(2), 91-97.
  • Methods for the determination of Plasma Concentr

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.